N-Acetyl-D-glutamine
Overview
Description
N-Acetyl-D-glutamine is an acetylated derivative of the amino acid glutamine. It is a naturally occurring compound found in various biological systems and plays a crucial role in numerous metabolic pathways. This compound is known for its stability and solubility, making it a valuable component in biochemical and pharmaceutical applications.
Mechanism of Action
Target of Action
N-Acetyl-D-glutamine primarily targets the glutamine metabolic pathway . It interacts with various enzymes involved in this pathway, such as N-acetylglutamate synthase and ornithine acetyltransferase . These enzymes play crucial roles in the biosynthesis of arginine and the urea cycle .
Mode of Action
This compound interacts with its targets by providing a source of nitrogen and carbon, which are essential for various metabolic processes . It is involved in glycoprotein metabolism, where glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling . It also impacts the hexosamine biosynthesis pathway (HBP), which synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a critical component for protein glycosylation .
Pharmacokinetics
It is known to be a white crystalline powder that is soluble in water and ethanol . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The action of this compound results in various molecular and cellular effects. It is involved in the regulation of a wide range of nitrogen-containing compounds, influencing their intracellular concentration . It also plays a role in the brain glutamate/gamma-amino butyric acid cycle . Moreover, it has been found to inhibit inflammation and neurodegeneration markers in multiple sclerosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients and metabolites can affect its metabolism . Additionally, the pH of the environment can impact its stability and activity
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-glutamine participates in various biochemical reactions. It interacts with enzymes such as N-acetylglucosamine-6-phosphate deacetylase, NagA, which catalyzes the hydrolysis of the N-acetyl group of GlcNAc-6-P to yield GlcN-6-P and acetate . These interactions play a crucial role in the glutamine metabolic pathway .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the conversion of glutamine to glutamate through a deamination reaction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may affect metabolic flux or metabolite levels . For instance, it plays a role in the glutamine metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-D-glutamine can be synthesized through the acetylation of D-glutamine. The process typically involves the reaction of D-glutamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced using enzymatic methods. Microbial fermentation is a common approach, where specific strains of bacteria or fungi are employed to convert substrates like glucose or glycerol into this compound. This method is preferred due to its efficiency, cost-effectiveness, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-glutamine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed to produce D-glutamine and acetic acid.
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of N-acetyl-D-glutamic acid.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Hydrogen peroxide, mild temperature.
Substitution: Various nucleophiles, appropriate solvents.
Major Products:
Hydrolysis: D-glutamine, acetic acid.
Oxidation: N-acetyl-D-glutamic acid.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
N-Acetyl-D-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Plays a role in cellular metabolism and is used in studies related to protein synthesis and degradation.
Medicine: Investigated for its potential therapeutic effects in treating conditions like neurodegenerative diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and as a stabilizer in various formulations
Comparison with Similar Compounds
N-Acetyl-D-glucosamine: Another acetylated amino sugar, known for its role in the formation of chitin and glycoproteins.
N-Acetyl-D-galactosamine: Similar to N-Acetyl-D-glucosamine, involved in the synthesis of glycoproteins and glycolipids.
Uniqueness: N-Acetyl-D-glutamine is unique due to its specific role in nitrogen metabolism and its stability under physiological conditions. Unlike other acetylated compounds, it is directly involved in protein synthesis and cellular signaling pathways, making it a valuable compound in both research and industrial applications .
Biological Activity
N-Acetyl-D-glutamine (NAG) is a derivative of glutamine, an amino acid known for its critical role in various biological processes, including protein synthesis, immune function, and gut health. The acetylation of glutamine enhances its stability and bioavailability, making NAG a subject of interest in both clinical and research settings. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and potential therapeutic applications.
Pharmacokinetics and Absorption
Research indicates that this compound is absorbed differently compared to free glutamine. In a study involving pig models, it was found that approximately 76% of N-acetyl-L-glutamine was absorbed from the intestinal lumen into the mucosa, which is slightly less than the absorption rate of free glutamine (approximately 85%) . Notably, N-acetyl-L-glutamine was not detected as an intact molecule in the blood compartments, suggesting that it undergoes hydrolysis during absorption . This characteristic may limit its direct availability but enhances its utility as a stable source of glutamine in enteral nutrition.
Metabolic Pathways
This compound plays a significant role in the hexosamine biosynthesis pathway (HBP), which is crucial for glycosylation processes within cells. Glutamine limitation in pancreatic ductal adenocarcinoma (PDA) cells suppresses de novo hexosamine synthesis but increases the availability of free N-acetylglucosamine (GlcNAc), which can be salvaged to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) . This process is vital for cancer cell survival under nutrient-poor conditions.
Effects on Cellular Functions
- Autophagy and Senescence : this compound has been shown to enhance autophagy and suppress cellular senescence. In a study involving human nucleus pulposus (NP) cells treated with TNF-α, the addition of glutamine (including its acetylated form) reversed decreases in matrix synthesis-associated proteins and increased autophagic markers . This suggests that NAG may have protective effects against age-related cellular deterioration.
- Glycolysis Regulation : The compound also influences glycolytic pathways. In TNF-α-treated NP cells, glutamine treatment inhibited glycolysis, leading to enhanced autophagy and reduced senescence markers . This regulatory effect highlights NAG's potential as a therapeutic agent in metabolic disorders and age-related diseases.
Clinical Implications
The stability and absorption characteristics of this compound make it a promising candidate for clinical applications, particularly in enteral nutrition formulations. Its ability to support gut health and immune function while being less prone to degradation compared to free glutamine positions it as a valuable supplement for patients with gastrointestinal disorders or those undergoing stress from surgery or illness .
Enteral Nutrition
A clinical trial demonstrated that the use of N-acetyl-L-glutamine in enteral nutrition formulas could prevent changes in body weight and intestinal immunity induced by protein-energy malnutrition in pigs . This study underscores the potential benefits of incorporating NAG into nutritional strategies for patients with compromised gut function.
Cancer Research
In pancreatic cancer studies, researchers have identified that under low glutamine conditions, cancer cells utilize salvage pathways to maintain UDP-GlcNAc levels through N-acetylglucosamine kinase (NAGK) activity . This finding suggests that targeting the HBP may provide new avenues for therapeutic intervention in aggressive cancers.
Properties
IUPAC Name |
(2R)-2-acetamido-5-amino-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMRODHGGIIXDV-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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